1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide is a useful research compound. Its molecular formula is C11H12FN5 and its molecular weight is 233.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research on similar compounds has focused on their synthetic pathways, chemical properties, and potential applications in creating complex molecular structures. For instance, studies on pyranopyrimidine scaffolds highlight their applicability in medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications (Parmar et al., 2023). Similarly, the diversity of heterocyclic N-oxide molecules, including pyridine and indazole derivatives, has been explored for their potential in organic synthesis, catalysis, and drug applications due to their versatile synthetic intermediates and biological importance (Li et al., 2019).
Biological and Medicinal Applications
The pyrazolo[1,5-a]pyrimidine scaffold, a structure related to the query compound, is highlighted for its broad range of medicinal properties, such as anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. This underlines the significant potential of these compounds in drug discovery (Cherukupalli et al., 2017). Additionally, the synthesis and chemistry of heterocyclic N-oxide derivatives, such as those from pyridine and indazole, have been well-documented for their importance in asymmetric catalysis and synthesis, and medicinal applications, indicating the value of these compounds in advanced chemistry and drug development (Li et al., 2019).
Properties
IUPAC Name |
1-(2-fluoroethyl)-3-pyridin-4-ylpyrazole-4-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5/c12-3-6-17-7-9(11(13)14)10(16-17)8-1-4-15-5-2-8/h1-2,4-5,7H,3,6H2,(H3,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJACAWEVNVAAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2C(=N)N)CCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.